2H-Naphtho[2,3-b]pyran, 3,4-dihydro-
Description
Table 1: Structural and Photochromic Properties of Naphthopyran Isomers
The photochromic mechanism involves a 6π electrocyclic ring-opening reaction upon UV exposure, generating colored merocyanine dyes. For angular isomers, this produces cis-transoid (CT) and trans-transoid (TT) merocyanine stereoisomers, which differ in alkene configuration and thermal stability. Computational studies using MP2 and ADC(2) methods reveal that the TT isomer exhibits a 28 kcal mol⁻¹ barrier to thermal reversion, enabling persistent coloration in applications like smart lenses.
Historical Context of 2H-Naphtho[2,3-b]pyran Research
The exploration of naphthopyrans began in the mid-20th century, with seminal work identifying their photochromic properties. By the 1960s, 3H-naphtho[2,1-b]pyran derivatives were commercialized in photochromic ophthalmic lenses due to their rapid response to UV light and fatigue resistance. The 1990s saw expanded applications in textiles (color-changing fabrics), anti-counterfeiting inks, and molecular electronics (conductivity switches).
Table 2: Key Milestones in Naphthopyran Research
Recent advances focus on tailoring substituents to modulate merocyanine stability. For example, electron-donating groups at the 3-position of 3H-naphtho[2,1-b]pyran extend the TT isomer’s lifetime, enabling multi-day coloration in high-performance lenses. Parallel work has explored force-induced ring-opening for mechanochromic sensors, though 2H-naphtho[2,3-b]pyran derivatives remain underexplored due to their inertness.
Properties
CAS No. |
194285-18-2 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-benzo[g]chromene |
InChI |
InChI=1S/C13H12O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
XBXHZMUWTCVREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2OC1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Ortho-Ketoarylacetylenols
A scalable method involves cyclization of ortho-ketoarylacetylenols using p-toluenesulfonic acid (PTSA) (Fig. 1). The reaction proceeds via intramolecular nucleophilic attack, forming the pyran ring.
- Substrate: 2-(3-ethynylphenyl)-1-naphthol
- Catalyst: PTSA (20 mol%)
- Solvent: Toluene, 80°C, 12 h
- Yield: 82%
Mechanism : Protonation of the carbonyl group activates the alkyne for cyclization, followed by dehydration to form the dihydropyran structure.
Ring-Closing Metathesis (RCM)
RCM of bis-olefin precursors using Grubbs catalysts enables stereoselective synthesis. This method avoids harsh acids and achieves high regiocontrol.
- Precursor: 1,5-Divinylnaphthalene derivative
- Catalyst: Grubbs II (5 mol%)
- Solvent: Dichloromethane, 40°C, 6 h
- Yield: 78%
Key Advantage : Tolerance for electron-withdrawing substituents on the naphthalene core.
Acid-Mediated Tandem Prins/Friedel-Crafts Cyclization
A one-pot cascade strategy combines Prins cyclization and Friedel-Crafts alkylation (Fig. 2).
- Substrates: δ,ε-Unsaturated alcohol + arylacetaldehyde
- Catalyst: BF₃·Et₂O (100 mol%)
- Conditions: Solvent-free, 60°C, 8 h
- Yield: 89% (hexahydro-2H-benzo[g]chromene derivative)
Mechanistic Notes :
- BF₃ generates oxocarbenium ion from the alcohol.
- Prins cyclization forms a tertiary carbocation.
- Intramolecular Friedel-Crafts reaction completes the tricyclic structure.
Condensation with Propargyl Alcohols
This method, patented by KR100649959B1, involves sequential esterification and cyclization:
- Ester Activation :
- React amino-naphthoic acid with ethyl chloroformate.
- Base: Triethylamine, 0°C, 1 h.
- Amine Substitution :
- Treat activated ester with morpholine (2.4 eq).
- Reflux in THF, 2 h.
- Cyclization :
- Combine with propargyl alcohol (1 eq).
- Catalyst: Alumina, toluene, 12 h.
- Yield: 75%
Critical Parameters :
- Excess amine ensures complete substitution.
- Alumina promotes dehydration without side reactions.
Formic Acid-Mediated Cyclodehydration
A novel approach uses 88% formic acid to cyclize 2-amino-4-aryl-5,10-dioxo precursors.
- Substrate: 2-Amino-4-phenyl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Reagent: Formic acid (5 eq)
- Temperature: Reflux, 6 h
- Yield: 86%
Advantages :
- Avoids metal catalysts.
- Compatible with electron-rich aryl groups.
Comparative Analysis of Methods
Key Intermediates and Byproducts
Intermediates:
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthopyrans and naphthoquinones, which have distinct chemical and physical properties.
Scientific Research Applications
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerism, which affects its reactivity and interaction with biological molecules . The highest occupied molecular orbital (HOMO) plays a crucial role in its chemical behavior, particularly in electron transfer reactions .
Comparison with Similar Compounds
Key Observations :
- ELAP and 9-Methoxy-α-lapachone share the 2,2-dimethyl group but differ in substituents (spiro-oxirane vs. methoxy), impacting solubility and bioactivity .
- 4H-Naphtho[2,1-b]pyran derivatives (e.g., compound 3b in ) incorporate electron-withdrawing groups (e.g., cyano), altering reactivity in antimicrobial assays .
Antiparasitic Activity
- ELAP: Exhibits potent activity against Trypanosoma cruzi (Chagas disease) and Leishmania spp., with IC₅₀ values of 37.0 ± 0.4 µM against promastigotes. Activity is time- and dose-dependent, with preferential action on extracellular parasites .
- α-Lapachone Precursors : Show reduced efficacy compared to ELAP due to the absence of the spiro-oxirane ring, which enhances membrane penetration .
Antimicrobial Activity
- 4H-Naphtho[2,1-b]pyran Derivatives: Compounds like 3b (2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile) demonstrate broad-spectrum antimicrobial activity. Derivatives with pyranopyrimidine or triazolopyrimidine moieties show enhanced efficacy, likely due to increased planar rigidity and π-π stacking .
Photochromic and Stability Properties
- 2H-Naphtho[1,2-b]pyran Systems : Methoxy substituents on 2H-naphtho[1,2-b]pyrans (e.g., 5-alkoxycarbonyl derivatives) influence photogenerated isomer stability. Methoxy groups at specific positions enhance color intensity but reduce thermal stability compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
